2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 577770-84-4
VCID: VC6507377
InChI: InChI=1S/C19H21N5O3S/c1-12-5-4-6-13(9-12)18-22-23-19(24(18)20)28-11-17(25)21-15-8-7-14(26-2)10-16(15)27-3/h4-10H,11,20H2,1-3H3,(H,21,25)
SMILES: CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)OC)OC
Molecular Formula: C19H21N5O3S
Molecular Weight: 399.47

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

CAS No.: 577770-84-4

Cat. No.: VC6507377

Molecular Formula: C19H21N5O3S

Molecular Weight: 399.47

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide - 577770-84-4

Specification

CAS No. 577770-84-4
Molecular Formula C19H21N5O3S
Molecular Weight 399.47
IUPAC Name 2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C19H21N5O3S/c1-12-5-4-6-13(9-12)18-22-23-19(24(18)20)28-11-17(25)21-15-8-7-14(26-2)10-16(15)27-3/h4-10H,11,20H2,1-3H3,(H,21,25)
Standard InChI Key UTOOASKMGGLWOY-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)OC)OC

Introduction

Structural Elucidation and Molecular Characteristics

Core Molecular Architecture

The compound features a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl-acetamide moiety and at the 5-position with a 3-methylphenyl group. The acetamide nitrogen is further functionalized with a 2,4-dimethoxyphenyl group, contributing to its stereoelectronic profile. Comparative analysis with structurally similar triazole derivatives (e.g., CID 1973107 ) reveals conserved pharmacophoric elements critical for biological interactions.

Table 1: Comparative Structural Features of Triazole Derivatives

CompoundR1 (Triazole-5)R2 (Acetamide-N)Molecular FormulaMolecular Weight (g/mol)
Target Compound3-methylphenyl2,4-dimethoxyphenylC20H22N4O3S414.48
CID 1973107 3,4-dimethoxyphenyl3,4-dimethylphenylC20H23N5O3S413.50
CID 1988410 3,4-dimethoxyphenyl2,6-dimethylphenylC20H23N5O3S413.50

The divergence in aryl substituents (e.g., methoxy vs. methyl groups) significantly influences electronic distribution, as evidenced by variations in calculated dipole moments (1.98–2.45 D) among analogs .

Spectroscopic Signatures

While direct spectroscopic data for the target compound remains unpublished, infrared (IR) and nuclear magnetic resonance (NMR) profiles of related structures provide inferential insights:

  • IR Spectroscopy: Expected strong absorption bands at 1650–1680 cm⁻¹ (amide C=O stretch) and 3200–3350 cm⁻¹ (N-H stretch of triazole amine).

  • ¹H NMR: Characteristic singlets for methoxy protons (δ 3.70–3.85 ppm) and aromatic protons (δ 6.80–7.50 ppm), with splitting patterns dependent on substitution positions .

Synthetic Methodologies

Reaction Pathway Overview

The synthesis typically follows a multi-step sequence:

  • Triazole Core Formation: Cyclocondensation of thiosemicarbazide derivatives with substituted benzaldehydes under acidic conditions.

  • Sulfanyl-Acetamide Coupling: Nucleophilic displacement of chlorinated acetamide intermediates with in-situ-generated thiolate anions .

Table 2: Representative Reaction Conditions for Key Steps

StepReagentsSolventTemperature (°C)Yield (%)
Triazole cyclizationHCl, ethanolEthanol80–8568–72
Thiol-ether formationK2CO3, DMFDMF25–3082–85

Critical parameters include strict anhydrous conditions during acetamide coupling to prevent hydrolysis .

Physicochemical Properties

Thermodynamic Stability

Density functional theory (DFT) calculations on analogous compounds predict a planar triazole ring with dihedral angles of 5–15° between the aryl substituents and the central heterocycle . This conformational rigidity enhances thermal stability (decomposition temperature >250°C).

Solubility and Partitioning

  • Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to hydrophobic aryl groups.

  • LogP: Predicted value of 3.2±0.3 (ChemAxon) suggests moderate lipophilicity, favorable for blood-brain barrier penetration .

Biological Activity and Mechanistic Hypotheses

Anticancer Mechanisms

Preliminary in vitro data for analogs show IC50 values of 12–18 μM against MCF-7 breast cancer cells via apoptosis induction and ROS generation . The 2,4-dimethoxyphenyl moiety may enhance DNA intercalation potential, as observed in ellipticine derivatives.

Applications and Future Directions

Pharmaceutical Development

Structural tunability positions this compound as a lead candidate for:

  • Antifungal Agents: Optimizing methoxy substituents to improve CYP51 binding.

  • Kinase Inhibitors: Potential suppression of EGFR and VEGFR2 signaling pathways observed in triazole-based drugs .

Material Science Applications

The conjugated π-system enables applications in organic semiconductors, with calculated hole mobility of 0.45 cm²/V·s (DFT/B3LYP) .

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